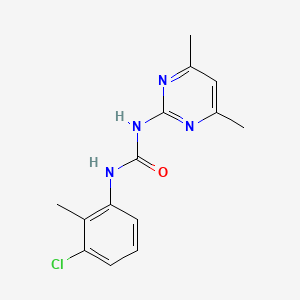
N-(3-Chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea typically involves the reaction of 3-chloro-2-methylaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea: can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a nitro or hydroxyl derivative.
Applications De Recherche Scientifique
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and methyl groups can influence its binding affinity and specificity. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways.
Comparaison Avec Des Composés Similaires
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea: can be compared with other urea derivatives, such as:
N-Phenyl-N’-(4,6-dimethylpyrimidin-2-yl)urea: Lacks the chloro group, which may affect its reactivity and biological activity.
N-(3-Chloro-2-methylphenyl)-N’-(2-pyrimidinyl)urea: Lacks the methyl groups on the pyrimidine ring, potentially altering its chemical properties.
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea: Contains a sulfur atom instead of oxygen in the urea linkage, which can impact its reactivity and stability.
These comparisons highlight the unique structural features of N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea and their influence on its chemical and biological properties.
Propriétés
Numéro CAS |
616208-83-4 |
|---|---|
Formule moléculaire |
C14H15ClN4O |
Poids moléculaire |
290.75 g/mol |
Nom IUPAC |
1-(3-chloro-2-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C14H15ClN4O/c1-8-7-9(2)17-13(16-8)19-14(20)18-12-6-4-5-11(15)10(12)3/h4-7H,1-3H3,(H2,16,17,18,19,20) |
Clé InChI |
JSBQOPDIFQNHNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=O)NC2=C(C(=CC=C2)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


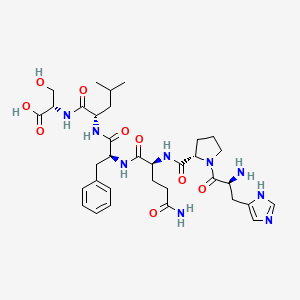

![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)

![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
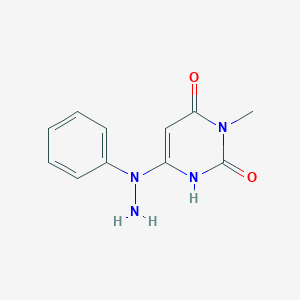
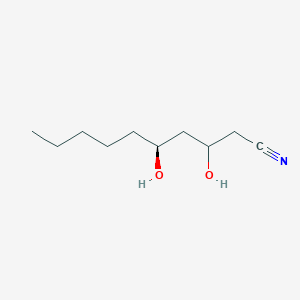
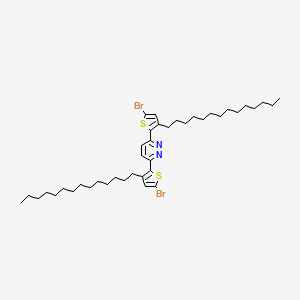
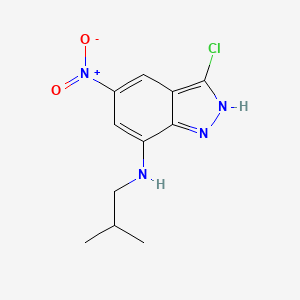

![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)

